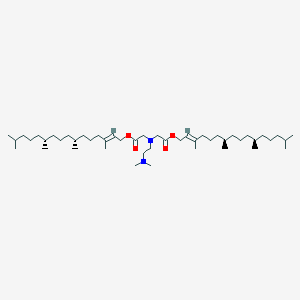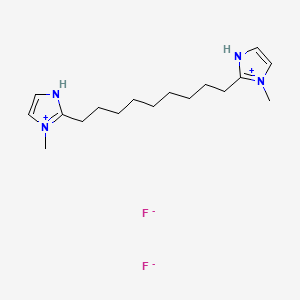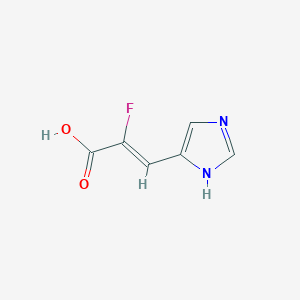
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers studying stereochemistry and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry is achieved. Common synthetic routes may include:
Formation of the Epoxide Ring: The synthesis begins with the formation of the epoxide ring through an epoxidation reaction, often using reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled temperature conditions.
Amide Bond Formation: The next step involves the formation of the amide bond through a coupling reaction between an amine and a carboxylic acid derivative, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Center Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s complex structure and multiple chiral centers make it a valuable candidate for drug design and development, particularly in the study of stereochemistry and its effects on biological activity.
Pharmacology: Researchers may investigate the compound’s potential as a therapeutic agent, exploring its interactions with various biological targets and its pharmacokinetic properties.
Materials Science: The compound’s unique structural features could be utilized in the development of novel materials with specific properties, such as chirality-induced optical activity.
Mechanism of Action
The mechanism of action of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
Similar Compounds
- **(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
- **(S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide
Uniqueness
The uniqueness of (S)-3-(4-Methoxyphenyl)-N-((S)-1-(((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(naphthalen-2-yl)acetamido)propanamide lies in its intricate structure, which includes multiple chiral centers and functional groups This complexity allows for a high degree of selectivity in its interactions with biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology
Properties
Molecular Formula |
C40H45N3O6 |
|---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-naphthalen-2-ylacetyl)amino]propanoyl]amino]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C40H45N3O6/c1-26(2)20-33(37(45)40(3)25-49-40)42-39(47)35(22-27-10-6-5-7-11-27)43-38(46)34(23-28-15-18-32(48-4)19-16-28)41-36(44)24-29-14-17-30-12-8-9-13-31(30)21-29/h5-19,21,26,33-35H,20,22-25H2,1-4H3,(H,41,44)(H,42,47)(H,43,46)/t33-,34-,35-,40+/m0/s1 |
InChI Key |
GSZQNUFPKJVERP-BHRDRLSISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


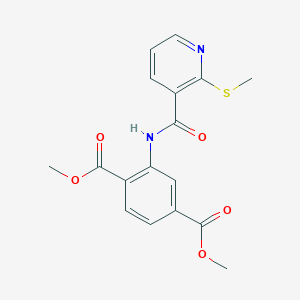
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
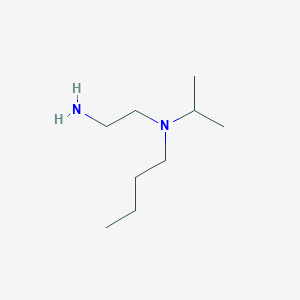
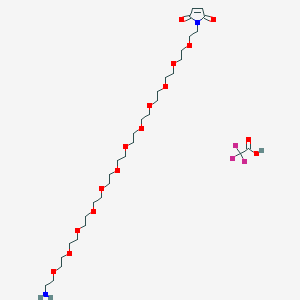

![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
